Thymoquinone: A Multi-Faceted Inhibitor of Oncogenesis—A Technical Guide on its Mechanisms of Action in Cancer Cells
Thymoquinone: A Multi-Faceted Inhibitor of Oncogenesis—A Technical Guide on its Mechanisms of Action in Cancer Cells
Abstract
Thymoquinone (TQ), the primary bioactive compound derived from the seeds of Nigella sativa, has garnered significant attention in oncological research for its pleiotropic anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which thymoquinone exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. We will dissect its role in inducing apoptosis via both intrinsic and extrinsic pathways, instigating cell cycle arrest at critical checkpoints, and inhibiting key processes of angiogenesis and metastasis. Furthermore, this guide details the modulation of pivotal signaling cascades, including NF-κB and PI3K/Akt, by thymoquinone. To bridge theory with practice, we also present validated, step-by-step experimental protocols for researchers to investigate these mechanisms in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thymoquinone's potential as a therapeutic agent in cancer treatment.
Introduction
Nigella sativa, commonly known as black seed or black cumin, has been used for centuries in traditional medicine across various cultures.[1] The therapeutic potential of this plant is largely attributed to its main active constituent, thymoquinone.[1] A growing body of preclinical evidence has demonstrated that thymoquinone exhibits potent anti-cancer activity against a wide range of malignancies, including those of the breast, colon, lung, pancreas, and prostate.[1][3] Its anti-neoplastic effects are not attributed to a single mode of action but rather to its ability to modulate multiple dysregulated cellular processes and signaling pathways that are hallmarks of cancer.[2][3] This guide will provide a detailed examination of these mechanisms, offering insights for further research and drug development.
Core Anti-Cancer Mechanisms of Thymoquinone
Thymoquinone's efficacy as an anti-cancer agent stems from its ability to simultaneously target several key cellular processes that are critical for tumor growth and progression.
2.1. Induction of Apoptosis
A primary mechanism by which thymoquinone eliminates cancer cells is through the induction of apoptosis, or programmed cell death. It achieves this by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Thymoquinone modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4][5] It has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][7] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[4][8][9]
-
Extrinsic Pathway: Thymoquinone can also initiate apoptosis through the extrinsic pathway by upregulating the expression of TRAIL (TNF-related apoptosis-inducing ligand) death receptors on the surface of cancer cells.[3] This sensitization to death receptor-mediated apoptosis can also involve the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[4][9]
-
Role of Reactive Oxygen Species (ROS): In some cancer cell types, thymoquinone has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[3] This increase in oxidative stress can lead to DNA damage and mitochondrial dysfunction, further pushing the cell towards apoptosis.
Thymoquinone-Induced Apoptotic Pathways
2.2. Cell Cycle Arrest
Thymoquinone can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, thereby preventing them from dividing and multiplying.[2][4] The specific phase of arrest (G0/G1, S, or G2/M) can be dependent on the cancer cell type and the concentration of thymoquinone used.[2][4]
-
G0/G1 Arrest: In several cancer cell lines, including breast and colon cancer, thymoquinone induces G0/G1 arrest.[2][6] This is often achieved by downregulating the expression of key G1 phase proteins like cyclin D1 and cyclin E, and upregulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[2][6]
-
G2/M Arrest: In other cancer types, such as spindle cell carcinoma, thymoquinone has been observed to cause G2/M phase arrest.[1][4][6] This is typically associated with a decrease in cyclin B1 expression.[1][6]
-
Role of p53: The tumor suppressor protein p53 plays a crucial role in mediating thymoquinone's effects on the cell cycle. Thymoquinone has been shown to increase the expression of p53, which can in turn activate p21 and induce cell cycle arrest.[1][4][6]
Thymoquinone-Induced Cell Cycle Arrest
2.3. Inhibition of Angiogenesis and Metastasis
Thymoquinone also demonstrates potent anti-angiogenic and anti-metastatic properties, targeting the processes that allow tumors to grow, invade surrounding tissues, and spread to distant organs.[2]
-
Anti-Angiogenesis: Thymoquinone has been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.[10] It achieves this by suppressing the expression and signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][11] By blocking pathways such as PI3K/Akt and ERK, which are downstream of VEGF receptors, thymoquinone can effectively inhibit endothelial cell migration, invasion, and tube formation.[12]
-
Anti-Metastasis: The metastatic cascade involves cell migration, invasion, and adhesion. Thymoquinone has been shown to interfere with these processes. It can downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[3] Additionally, thymoquinone can inhibit epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[3]
Modulation of Key Signaling Pathways
Many of the anti-cancer effects of thymoquinone can be attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.
3.1. Nuclear Factor-kappaB (NF-κB) Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[13] Thymoquinone is a potent inhibitor of the NF-κB pathway.[11][13] It has been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[13] This leads to the inhibition of p65 subunit nuclear translocation and the downregulation of NF-κB target genes involved in survival (Bcl-2, Bcl-xL, XIAP), proliferation (cyclin D1, c-Myc), and angiogenesis (VEGF, MMP-9).[3][13]
3.2. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[14][15][16] Thymoquinone has been demonstrated to inhibit this pathway at multiple levels.[14][17] It can decrease the phosphorylation and activation of Akt, a central kinase in this pathway.[17] Downstream, this leads to the reduced activation of mTOR and its targets, which are involved in protein synthesis and cell growth.[14][17] Inhibition of the PI3K/Akt pathway by thymoquinone contributes to its ability to induce apoptosis and cell cycle arrest.[18]
Key Signaling Pathways Modulated by Thymoquinone
Experimental Protocols for Investigating Thymoquinone's Effects
To facilitate further research into the anti-cancer mechanisms of thymoquinone, this section provides detailed, step-by-step protocols for key in vitro assays.
4.1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of thymoquinone on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[19][20] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[21][22] The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[20] Incubate overnight to allow for cell attachment.
-
Thymoquinone Treatment: Prepare serial dilutions of thymoquinone in culture medium. Remove the old medium from the wells and add 100 µL of the thymoquinone dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well.[22] Incubate for 3-4 hours at 37°C.[20][21]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19][22] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19][21]
4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after thymoquinone treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol:
-
Cell Treatment: Treat cells with thymoquinone at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[24] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[23][25]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[24]
4.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle after thymoquinone treatment.
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with thymoquinone and harvest as previously described.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[26][27][28] Fix the cells for at least 30 minutes to 1 hour on ice.[26][27][28] Cells can be stored at -20°C for several weeks at this stage.[27]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[26][28]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature.[27][28]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[27][28]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude doublets and aggregates.[26][28]
4.4. Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by thymoquinone.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: After thymoquinone treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, caspase-3, p-Akt, cyclin D1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
4.5. Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of thymoquinone on the collective migration of cancer cells.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells.[29] The rate at which the cells migrate to close this gap is monitored over time.[29] A decrease in the rate of wound closure in thymoquinone-treated cells compared to control cells indicates an inhibition of cell migration.[30]
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them until they form a confluent monolayer.[30]
-
Scratch Creation: Using a sterile pipette tip (e.g., p200), create a straight scratch across the center of the monolayer.[29][30]
-
Washing: Gently wash the wells with medium or PBS to remove detached cells and debris.[30]
-
Treatment: Add fresh medium containing different concentrations of thymoquinone or a vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0.[29] Place the plate in an incubator and capture images of the same field at regular intervals (e.g., every 6, 12, 24 hours).[29]
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to quantify cell migration.
Conclusion and Future Directions
Thymoquinone has unequivocally demonstrated its potential as a potent anti-cancer agent in a multitude of preclinical studies. Its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis through the modulation of key signaling pathways like NF-κB and PI3K/Akt underscores its multi-targeted therapeutic promise.[1][2][3] The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular mechanisms of thymoquinone and to explore its efficacy in various cancer models.
While in vitro and in vivo studies are promising, further research is warranted to fully realize the clinical potential of thymoquinone.[1][31] Future investigations should focus on its bioavailability, pharmacokinetic and pharmacodynamic profiles, and potential synergistic effects when used in combination with conventional chemotherapeutic agents.[1][31] The development of novel drug delivery systems to enhance the targeted delivery and efficacy of thymoquinone could also be a fruitful area of research. Ultimately, well-designed clinical trials are necessary to translate the wealth of preclinical findings into effective cancer therapies for patients.[1]
References
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
-
Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer - PMC - NIH. (URL: [Link])
-
Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])
-
Molecular Mechanisms of Thymoquinone as Anticancer Agent - PubMed. (URL: [Link])
-
Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC - PubMed Central. (URL: [Link])
-
Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. (URL: [Link])
-
Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB - PMC - NIH. (URL: [Link])
-
Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed. (URL: [Link])
-
DNA Cell Cycle Analysis with PI. (URL: [Link])
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed. (URL: [Link])
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
-
Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC - NIH. (URL: [Link])
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. (URL: [Link])
-
MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (URL: [Link])
-
Thymoquinone Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy | PLOS One. (URL: [Link])
-
Scratch Wound Healing Assay - Bio-protocol. (URL: [Link])
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])
-
MTT Assay Protocol for Lab Use | PDF - Scribd. (URL: [Link])
-
PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - MDPI. (URL: [Link])
-
Thymoquinone-induced antitumor and apoptosis in human lung adenocarcinoma cells. (URL: [Link])
-
Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets. (URL: [Link])
-
Review on molecular and therapeutic potential of thymoquinone in cancer - PubMed - NIH. (URL: [Link])
-
Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB. (URL: [Link])
-
Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways. (URL: [Link])
-
Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone - MDPI. (URL: [Link])
-
PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed. (URL: [Link])
-
Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PubMed Central. (URL: [Link])
-
Thymoquinone Alterations of the Apoptotic Gene Expressions and Cell Cycle Arrest in Genetically Distinct Triple-Negative Breast Cancer Cells - MDPI. (URL: [Link])
-
PI3K-AKT Pathway Modulation by Thymoquinone - Encyclopedia.pub. (URL: [Link])
-
Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways - PMC - PubMed Central. (URL: [Link])
-
Abstract 4844: Thymoquinone induces apoptosis through inhibition of JAK2/STAT3 signaling via production of ROS in human renal cancer Caki cells - AACR Journals. (URL: [Link])
-
Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed. (URL: [Link])
-
Molecular targeting of Akt by thymoquinone promotes G(1) arrest through translation inhibition of cyclin D1 and induces apoptosis in breast cancer cells - PubMed. (URL: [Link])
-
Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets - PMC - NIH. (URL: [Link])
-
Scratch Assay protocol. (URL: [Link])
-
Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone - PMC - NIH. (URL: [Link])
-
Wound Healing and Migration Assays - ibidi. (URL: [Link])
Sources
- 1. Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Thymoquinone as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets [jcpjournal.org]
- 6. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targeting of Akt by thymoquinone promotes G(1) arrest through translation inhibition of cyclin D1 and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone-induced antitumor and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone [mdpi.com]
- 18. oncotarget.com [oncotarget.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bosterbio.com [bosterbio.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. vet.cornell.edu [vet.cornell.edu]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. clyte.tech [clyte.tech]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Review on molecular and therapeutic potential of thymoquinone in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
